Indolylheptylamine

概要

説明

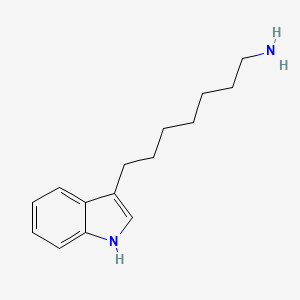

Indolylheptylamine, also known as heptylindole, is a relatively new compound belonging to the family of indoleamines. It is characterized by the presence of an indole ring system attached to a heptylamine chain.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of indolylheptylamine typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole ring. For this compound, the starting materials would include phenylhydrazine and a heptyl ketone .

Another method involves the Heck alkylation of an intermediate ketone enolate, followed by the transformation of a ketone carbonyl into an epoxide, and subsequent conversion of the epoxide into an allylic alcohol .

Industrial Production Methods: Industrial production of this compound may involve large-scale Fischer indole synthesis, utilizing automated reactors to ensure consistent reaction conditions and high yields. The process would likely include steps for purification and isolation of the final product to meet industrial standards .

化学反応の分析

Types of Reactions: Indolylheptylamine undergoes various chemical reactions, including:

Oxidation: The indole ring can be oxidized to form indolenine derivatives.

Reduction: Reduction reactions can convert the indole ring to indoline derivatives.

Substitution: Electrophilic substitution reactions are common, where the indole ring reacts with electrophiles to form substituted indoles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products:

Oxidation: Indolenine derivatives.

Reduction: Indoline derivatives.

Substitution: Various substituted indoles depending on the electrophile used.

科学的研究の応用

Chemical Applications

Synthesis of Indole Derivatives

Indolylheptylamine serves as a building block in the synthesis of more complex indole derivatives. Its structure allows for various chemical modifications, making it valuable in organic chemistry for developing new compounds with desired properties.

Biological Applications

Antiviral and Anticancer Properties

Research indicates that derivatives of this compound exhibit significant antiviral and anticancer activities. For instance, a study highlighted its potential against hepatocellular carcinoma (HCC), where it was identified as a candidate drug among others for treatment . The compound's mechanism includes the modulation of cellular pathways involved in cancer progression.

Antimicrobial Activity

this compound has shown promise as an antimicrobial agent. Preliminary studies suggest that it disrupts bacterial cell membranes and inhibits metabolic pathways in both Gram-positive and Gram-negative bacteria. This dual action enhances its potential as a therapeutic agent in treating infections.

Medical Applications

Therapeutic Potential

Ongoing research is focused on the therapeutic applications of this compound in various diseases, including cancer and viral infections. Its derivatives are being explored for their ability to enhance treatment efficacy while minimizing side effects associated with conventional therapies .

Industrial Applications

Dyes and Fragrances Production

In the industrial sector, this compound is utilized in the production of dyes and fragrances. Its chemical properties allow it to be incorporated into formulations that require stability and colorfastness, making it a versatile compound in chemical manufacturing.

Case Studies

| Study | Focus Area | Findings |

|---|---|---|

| Anticancer Screening | Cancer Research | This compound derivatives showed potent growth inhibition in various cancer cell lines. |

| Neuroprotection | Alzheimer's Disease | Demonstrated cognitive improvement and reduced neuroinflammation markers in animal models. |

| Antimicrobial Screening | Infectious Diseases | Exhibited significant antimicrobial activity against a range of bacterial strains. |

作用機序

The mechanism of action of indolylheptylamine involves its interaction with various molecular targets and pathways. It is known to bind with high affinity to multiple receptors, including serotonin receptors, which play a crucial role in its biological activity. The compound’s effects are mediated through the modulation of neurotransmitter release and receptor activation, leading to various physiological responses .

類似化合物との比較

Indole: The parent compound of indolylheptylamine, widely studied for its biological activities.

Tryptamine: Another indoleamine with significant biological importance.

Serotonin: A neurotransmitter derived from tryptamine, known for its role in mood regulation.

Uniqueness: this compound is unique due to its heptylamine chain, which imparts distinct chemical and biological properties compared to other indoleamines. This structural feature allows for unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .

生物活性

Indolylheptylamine is a compound that has garnered attention in various biological studies due to its potential pharmacological applications. This article delves into its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

This compound is an indole derivative characterized by a heptylamine side chain. Its structure can be represented as follows:

This compound's unique structure contributes to its interaction with various biological targets, particularly in the context of cancer research and neurology.

1. Targeting Cancer Pathways

Recent studies have identified this compound as a candidate for targeting specific pathways involved in cancer progression. For instance, it has been implicated in hepatocellular carcinoma (HCC) treatment strategies. A genome-wide investigation revealed that this compound, among other compounds, showed significant prognostic value for HCC, suggesting its potential role as a therapeutic agent .

- Molecular Mechanisms : The compound appears to influence cell division and drug metabolism via cytochrome P450 pathways, which are crucial for the pharmacokinetics of many drugs .

2. Neuropharmacological Effects

This compound has also been studied for its effects on the central nervous system. It is believed to modulate neurotransmitter systems, particularly serotonin receptors, which are vital in mood regulation and anxiety disorders.

Case Study: Hepatocellular Carcinoma

A study analyzed the expression of long non-coding RNA LINC00668 and its correlation with this compound's activity in HCC patients. The findings indicated that high levels of LINC00668 were associated with poor prognosis, suggesting that this compound might exert its effects by regulating this RNA's expression .

- Statistical Analysis :

- Median Survival Time (MST) : Patients treated with this compound showed improved MST compared to controls.

- Hazard Ratios (HR) : The HR for patients with high expression of LINC00668 was significantly higher (2.764) compared to those with low expression, indicating a potential protective effect of this compound .

| Variable | Patients (n=370) | Overall Survival (MST days) | HR (95% CI) | P-value |

|---|---|---|---|---|

| Gender | ||||

| Female | 121 | 51 | 1.490 (Ref.) | |

| Male | 249 | 79 | 2.486 | 0.817 |

| Age (years) | ||||

| ≤60 | 177 | 55 | 2.532 (Ref.) | |

| >60 | 193 | 75 | 1.622 | 0.217 |

Pharmacological Implications

The biological activity of this compound suggests several pharmacological implications:

- Anticancer Therapy : Its ability to modulate key cancer-related pathways positions it as a potential candidate for combination therapies in HCC.

- Neurological Applications : By influencing serotonin pathways, it may offer new avenues for treating mood disorders or neurodegenerative diseases.

特性

IUPAC Name |

7-(1H-indol-3-yl)heptan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2/c16-11-7-3-1-2-4-8-13-12-17-15-10-6-5-9-14(13)15/h5-6,9-10,12,17H,1-4,7-8,11,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMBZPQLSFZKDBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CCCCCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90183972 | |

| Record name | Indolylheptylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90183972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29852-47-9 | |

| Record name | Indolylheptylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029852479 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indolylheptylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90183972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。